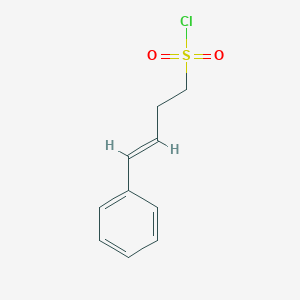
4-Phenylbut-3-ene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylbut-3-ene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbut-3-ene-1-sulfonyl chloride typically involves the reaction of 4-Phenylbut-3-ene-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
C6H5CH2CH=CHCH2OH+ClSO2OH→C6H5CH2CH=CHCH2SO2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylbut-3-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonates, often requiring a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Thiols: React to form sulfonothioates, typically under basic conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
4-Phenylbut-3-ene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is used in the preparation of sulfonated polymers, which have applications in ion exchange membranes and fuel cells.
Mecanismo De Acción
The mechanism of action of 4-Phenylbut-3-ene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl group acts as an electrophile, attracting nucleophiles to form stable sulfonamide, sulfonate, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbut-3-ene-1-yne: Similar in structure but contains a triple bond instead of a sulfonyl chloride group.
4-Phenylbut-3-ene-1-ol: The alcohol precursor used in the synthesis of 4-Phenylbut-3-ene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of various sulfonyl derivatives, which are important in pharmaceuticals and material science .
Propiedades
Fórmula molecular |
C10H11ClO2S |
|---|---|
Peso molecular |
230.71 g/mol |
Nombre IUPAC |
(E)-4-phenylbut-3-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ |
Clave InChI |
DDCRTXMLUPJDPY-XBXARRHUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CCS(=O)(=O)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromo-6-nitrophenyl)methyl]piperazine](/img/structure/B13525523.png)

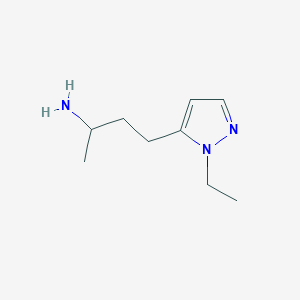
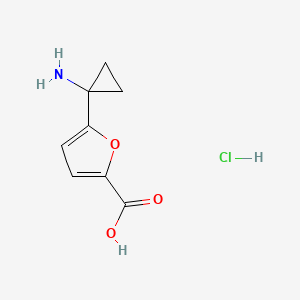


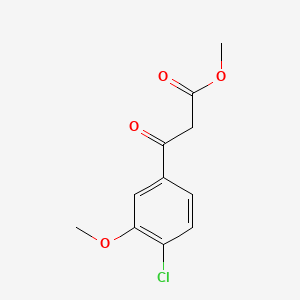
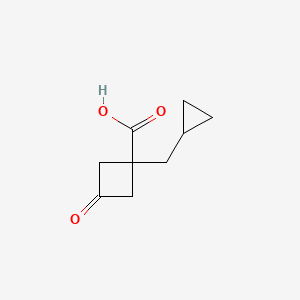
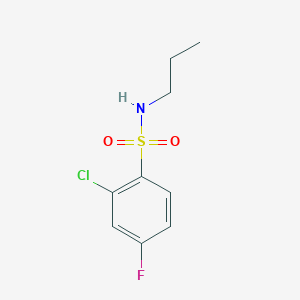
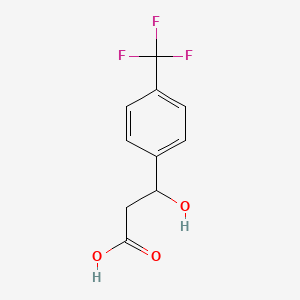
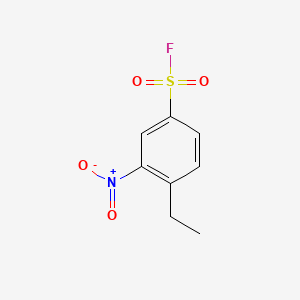
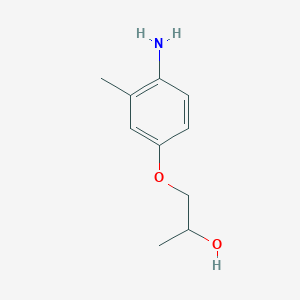
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)

